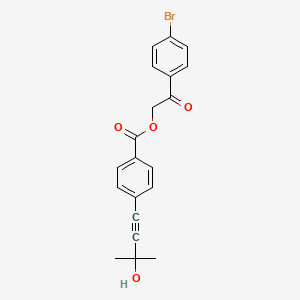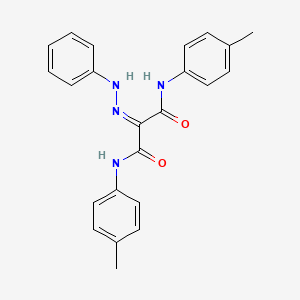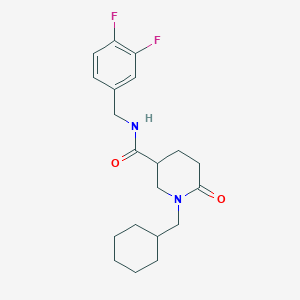![molecular formula C18H20ClN3O3 B4999120 2-(4-chlorophenoxy)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B4999120.png)
2-(4-chlorophenoxy)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenoxy)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for various types of cancer and autoimmune diseases.
作用机制
2-(4-chlorophenoxy)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the survival and proliferation of cancer cells and immune cells. By inhibiting BTK, this compound blocks the activation of downstream signaling pathways that promote tumor growth and inflammation. This compound also induces apoptosis (programmed cell death) in cancer cells and inhibits the production of inflammatory cytokines by immune cells.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth and survival of cancer cells both in vitro and in vivo. In preclinical studies, this compound has also been shown to reduce the size of tumors and improve survival in animal models of cancer. In addition, this compound has been shown to reduce inflammation and joint damage in animal models of rheumatoid arthritis.
实验室实验的优点和局限性
One advantage of 2-(4-chlorophenoxy)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. Another advantage is its ability to enhance the efficacy of other cancer treatments, which may improve patient outcomes. One limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is the lack of clinical data on its safety and efficacy in humans.
未来方向
There are several future directions for research on 2-(4-chlorophenoxy)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide, including:
1. Clinical trials to evaluate its safety and efficacy in humans.
2. Studies to optimize its formulation and delivery, to improve its solubility and bioavailability.
3. Investigations into its potential as a treatment for other types of cancer and autoimmune diseases.
4. Studies to identify biomarkers that can predict response to this compound, to improve patient selection and treatment outcomes.
5. Investigations into its mechanism of action, to identify new targets for cancer and autoimmune disease therapy.
In conclusion, this compound is a promising small molecule inhibitor with potent anti-tumor and anti-inflammatory effects. Its selective inhibition of BTK makes it a promising candidate for the treatment of various types of cancer and autoimmune diseases. Further research is needed to fully understand its mechanism of action, optimize its formulation and delivery, and evaluate its safety and efficacy in humans.
合成方法
The synthesis of 2-(4-chlorophenoxy)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide involves several steps, including the reaction of 2-(4-chlorophenoxy)acetic acid with thionyl chloride to form 2-(4-chlorophenoxy)acetyl chloride, which is then reacted with 2-(4-morpholinyl)pyridine to form this compound. The final product is purified using column chromatography, and its purity is confirmed using analytical techniques such as NMR and HPLC.
科学研究应用
2-(4-chlorophenoxy)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide has been extensively studied in preclinical models of cancer and autoimmune diseases, including lymphoma, leukemia, multiple myeloma, and rheumatoid arthritis. In these studies, this compound has shown potent anti-tumor and anti-inflammatory effects, with minimal toxicity to normal cells. This compound has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and immunotherapy.
属性
IUPAC Name |
2-(4-chlorophenoxy)-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3/c19-15-3-5-16(6-4-15)25-13-17(23)21-12-14-2-1-7-20-18(14)22-8-10-24-11-9-22/h1-7H,8-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVJLFRWIDFUMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=N2)CNC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[bis(5-methyl-2-furyl)methyl]-4,6-diiodophenol](/img/structure/B4999044.png)

![5-(2-furyl)-N-isopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4999057.png)

![2-{[(2-iodophenyl)amino]methylene}-6-methoxy-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B4999068.png)
![methyl 2-({N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzoate](/img/structure/B4999082.png)
![ethyl 7-cyclopropyl-3-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4999088.png)
![4-amino-N-(2-{[(4-bromophenyl)sulfonyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B4999096.png)
![5-methyl-4-(4-methylphenyl)-N-[3-(4-morpholinyl)propyl]-3-thiophenecarboxamide](/img/structure/B4999103.png)
![N-1H-benzimidazol-2-yl-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)acetamide](/img/structure/B4999108.png)
![N-({[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B4999130.png)


